Cas no 14664-55-2 (4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-)

4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo- structure
14664-55-2 structure
Product Name:4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-
CAS-nummer:14664-55-2
MF:C26H26N2OS2
MW:446.627443790436
CID:120560
PubChem ID:53425655
Update Time:2025-04-18

4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-
    • 3-ETHYL-5-[(E,2E)-1-PHENYL-4-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-2-BUTENYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
    • 3-ethyl-5-[1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • (5E)-3-ethyl-5-[(E,4E)-1-phenyl-4-(1,3,3-trimethylindolin-2-ylidene)but-2-enylidene]-2-thioxo-thiazolidin-4-one
    • RHODANINE, 3-ETHYL-5-[1-PHENYL-4-(1,3,3-TRIMETHYL-2-INDOLINYLIDENE)-2-BUTENYLIDENE]-
    • 3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • DTXSID10698937
    • 14664-55-2
    • Inchi: 1S/C26H26N2OS2/c1-5-28-24(29)23(31-25(28)30)19(18-12-7-6-8-13-18)14-11-17-22-26(2,3)20-15-9-10-16-21(20)27(22)4/h6-17H,5H2,1-4H3
    • InChI-sleutel: UMXJEPRTNZRTIW-UHFFFAOYSA-N
    • LACHT: S1C(N(CC)C(C1=C(C1C=CC=CC=1)C=CC=C1C(C)(C)C2C=CC=CC=2N1C)=O)=S

Berekende eigenschappen

  • Exacte massa: 446.14888
  • Monoisotopische massa: 446.149
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 4
  • Complexiteit: 819
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 3
  • Topologisch pooloppervlak: 80.9A^2
  • XLogP3: 7.2

Experimentele eigenschappen

  • Dichtheid: 1.28
  • Kookpunt: 541.5°Cat760mmHg
  • Vlampunt: 281.3°C
  • Brekindex: 1.696
  • PSA: 23.55
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.